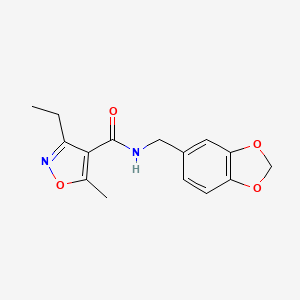

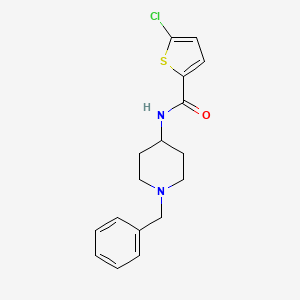

N-(1,3-benzodioxol-5-ylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

Vue d'ensemble

Description

N-(1,3-benzodioxol-5-ylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is a compound of interest due to its unique structure and potential applications. Its study involves understanding its synthesis pathways, molecular structure, chemical behavior, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves cyclization processes, reactions with chloroacetoacetate, and the utilization of thioamide as a precursor. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrates a process that could be analogous to the synthesis of our target compound, highlighting the role of cyclization and the use of specific precursors to achieve desired structural features (Tang Li-jua, 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated using techniques like X-ray diffraction. These studies reveal the planarity, bond angles, and hydrogen bonding within the molecule, contributing to our understanding of its stability and reactivity (P. Sharma et al., 2016).

Chemical Reactions and Properties

Research into compounds with similar frameworks has uncovered their reactions and interactions, including gelation behavior influenced by methyl functionality and S⋯O interaction. This provides insight into the reactivity and potential applications of our target compound in forming supramolecular structures (P. Yadav, Amar Ballabh, 2020).

Physical Properties Analysis

The physical properties of similar compounds, such as crystalline structure, melting points, and solubility, are determined through crystallography and thermal analysis. These properties are crucial for understanding the compound's stability, solubility, and suitability for various applications (K. Kumara et al., 2018).

Mécanisme D'action

Target of Action

The primary target of N-(1,3-benzodioxol-5-ylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is the G-protein-coupled receptor C5a anaphylatoxin chemotactic receptor 1 (C5aR1, also known as CD88) . This receptor is expressed on cells of myeloid origin and plays a crucial role in the host response to infection and tissue damage .

Mode of Action

This compound, also known as NDT9513727, is a non-peptide inverse agonist of C5aR1 . It binds between transmembrane helices 3, 4, and 5, outside the helical bundle . A key interaction between the compound and residue Trp2135.49 seems to determine the species selectivity of the compound . The structure demonstrates that NDT9513727 exerts its inverse-agonist activity through an extra-helical mode of action .

Biochemical Pathways

The compound’s interaction with C5aR1 affects the complement system, a crucial component of the host response to infection and tissue damage . Activation of the complement cascade generates anaphylatoxins including C5a and C3a . C5a exerts a pro-inflammatory effect via C5aR1 .

Pharmacokinetics

It’s worth noting that peptide antagonists based on the c5a ligand have exhibited problems with off-target activity, production costs, potential immunogenicity, and poor oral bioavailability . Small-molecule competitive antagonists for C5aR1, such as NDT9513727, have been identified as potential alternatives .

Result of Action

The result of the compound’s action is the inhibition of the pro-inflammatory effect of C5a via C5aR1 . This could potentially be beneficial in the treatment of diseases such as sepsis, rheumatoid arthritis, Crohn’s disease, ischaemia-reperfusion injuries, and neurodegenerative conditions such as Alzheimer’s disease .

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-3-11-14(9(2)21-17-11)15(18)16-7-10-4-5-12-13(6-10)20-8-19-12/h4-6H,3,7-8H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUAPAZLYRWURM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1C(=O)NCC2=CC3=C(C=C2)OCO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

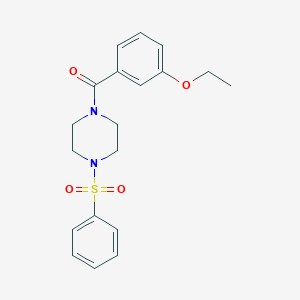

![methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4431563.png)

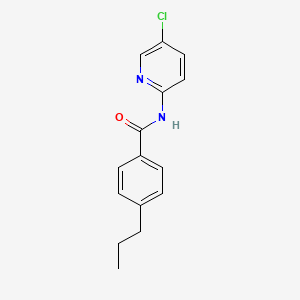

![5-methyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B4431567.png)

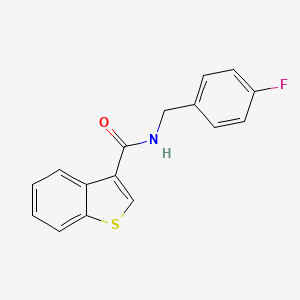

![1-[(3,4-dimethylphenyl)sulfonyl]-4-isonicotinoylpiperazine](/img/structure/B4431628.png)

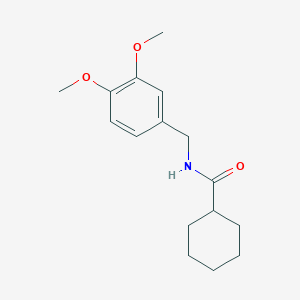

![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4431629.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-methoxy-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4431635.png)